BenchChemオンラインストアへようこそ!

Methyl (E)-3-[(1S,2S,6R)-7-oxabicyclo[4.1.0]heptan-2-yl]prop-2-enoate

stereochemistry chiral purity oxabicycloheptane

Methyl (E)-3-[(1S,2S,6R)-7-oxabicyclo[4.1.0]heptan-2-yl]prop-2-enoate (CAS 2287237‑56‑1) is a C₁₀H₁₄O₃ oxabicycloheptane methyl ester with a molecular weight of 182.22 g mol⁻¹, a computed XLogP3‑AA of 1.2, a topological polar surface area (TPSA) of 38.8 Ų, and three defined atom stereocenters (1S,2S,6R). These properties place it within a class of compounds investigated as intermediates for prostaglandin analog synthesis and as building blocks for cardiovascular research.

Molecular Formula C10H14O3
Molecular Weight 182.219
CAS No. 2287237-56-1
Cat. No. B2927173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (E)-3-[(1S,2S,6R)-7-oxabicyclo[4.1.0]heptan-2-yl]prop-2-enoate
CAS2287237-56-1
Molecular FormulaC10H14O3
Molecular Weight182.219
Structural Identifiers
SMILESCOC(=O)C=CC1CCCC2C1O2
InChIInChI=1S/C10H14O3/c1-12-9(11)6-5-7-3-2-4-8-10(7)13-8/h5-8,10H,2-4H2,1H3/b6-5+/t7-,8+,10-/m0/s1
InChIKeyVWCAXIYPRXRZNK-OWGYTYNMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (E)-3-[(1S,2S,6R)-7-oxabicyclo[4.1.0]heptan-2-yl]prop-2-enoate – Baseline Properties and Structural Characteristics


Methyl (E)-3-[(1S,2S,6R)-7-oxabicyclo[4.1.0]heptan-2-yl]prop-2-enoate (CAS 2287237‑56‑1) is a C₁₀H₁₄O₃ oxabicycloheptane methyl ester with a molecular weight of 182.22 g mol⁻¹, a computed XLogP3‑AA of 1.2, a topological polar surface area (TPSA) of 38.8 Ų, and three defined atom stereocenters (1S,2S,6R) [1]. These properties place it within a class of compounds investigated as intermediates for prostaglandin analog synthesis and as building blocks for cardiovascular research.

Why Generic Substitution of Methyl (E)-3-[(1S,2S,6R)-7-oxabicyclo[4.1.0]heptan-2-yl]prop-2-enoate Fails: Stereochemical and Physicochemical Heterogeneity Among Oxabicycloheptane Esters


Oxabicycloheptane esters sharing the same molecular formula (C₁₀H₁₄O₃) can differ markedly in stereochemical composition, ester position, rotatable bond count, and lipophilicity. Patent literature on 7‑oxabicycloheptane prostaglandin analogs (US 4537981 A) explicitly states that stereoisomers exhibit distinct pharmacological profiles [1]. Consequently, substituting the single, defined (1S,2S,6R,E)‑diastereomer with an undefined isomeric mixture or a differently substituted regioisomer introduces uncontrolled variables that can compromise experimental reproducibility and misinterpretation of structure–activity relationships [2].

Quantitative Differentiation Evidence for Methyl (E)-3-[(1S,2S,6R)-7-oxabicyclo[4.1.0]heptan-2-yl]prop-2-enoate vs. Closest Commercial Analogs


Defined Stereocenter Count: 3 vs 0 for Commercial Oxabicycloheptane Ester Comparators

Methyl (E)-3-[(1S,2S,6R)-7-oxabicyclo[4.1.0]heptan-2-yl]prop-2-enoate possesses 3 defined atom stereocenters (1S, 2S, 6R) as reported in PubChem [1]. In contrast, the widely available analog 7‑oxabicyclo[4.1.0]hept‑3‑ylmethyl prop‑2‑enoate (CAS 64630‑63‑3) has 0 defined atom stereocenters, indicating it is supplied as a mixture of stereoisomers [2]. The analog prop‑2‑en‑1‑yl 7‑oxabicyclo[4.1.0]heptane‑3‑carboxylate (CAS 19900‑47‑1) likewise has 0 defined stereocenters [3].

stereochemistry chiral purity oxabicycloheptane

XLogP3‑AA Lipophilicity: 1.2 vs 1.6 for the 3‑ylmethyl Acrylate Comparator

The target compound exhibits a computed XLogP3‑AA value of 1.2 [1], which is 0.4 log units lower than the value of 1.6 for the structurally related comparator 7‑oxabicyclo[4.1.0]hept‑3‑ylmethyl prop‑2‑enoate (CAS 64630‑63‑3) [2]. The intermediate XLogP3‑AA of 1.3 for prop‑2‑en‑1‑yl 7‑oxabicyclo[4.1.0]heptane‑3‑carboxylate [3] further confirms that subtle structural modifications produce quantifiable differences in hydrophobicity.

lipophilicity LogP drug-likeness

Rotatable Bond Count: 3 vs 4 – Reduced Conformational Flexibility

The target compound contains 3 rotatable bonds [1], whereas the comparator 7‑oxabicyclo[4.1.0]hept‑3‑ylmethyl prop‑2‑enoate has 4 rotatable bonds [2]. The additional rotatable bond in the comparator arises from the methylene spacer between the oxabicycloheptane ring and the ester oxygen, absent in the target compound.

conformational restriction rotatable bonds molecular rigidity

Defined (E)‑Alkene Geometry vs Unspecified Olefin Configuration

The target compound carries a defined (E)‑double bond geometry (1 defined bond stereocenter) as confirmed by PubChem [1]. By contrast, the comparator 7‑oxabicyclo[4.1.0]hept‑3‑ylmethyl prop‑2‑enoate has 0 defined bond stereocenters [2]. Precise (E)‑configuration is essential for applications where the spatial orientation of the side chain influences receptor complementarity or subsequent chemical transformations.

alkene geometry E/Z configuration structure–activity relationship

Stereochemistry‑Dependent Pharmacological Activity in Oxabicycloheptane Prostaglandin Analogs

Patent US 4537981 A explicitly states that 7‑oxabicycloheptane and 7‑oxabicycloheptene prostaglandin analogs encompass 'all stereoisomers thereof' and that the biological cardiovascular activity is dependent on the specific stereochemical configuration [1]. This class‑level precedent underscores the rationale for selecting a single, well‑defined diastereomer such as Methyl (E)-3-[(1S,2S,6R)-7‑oxabicyclo[4.1.0]heptan‑2‑yl]prop‑2‑enoate rather than an undefined isomeric mixture.

stereochemistry–activity relationship prostaglandin analogs cardiovascular agents

Best Research and Industrial Application Scenarios for Methyl (E)-3-[(1S,2S,6R)-7-oxabicyclo[4.1.0]heptan-2-yl]prop-2-enoate Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of 7‑Oxabicycloheptane Prostaglandin Analogs

The well‑defined (1S,2S,6R) stereochemistry of this compound makes it a suitable starting material for the stereocontrolled synthesis of novel oxabicycloheptane prostaglandin analogs, in line with the structural requirements described in patent US 4537981 A [1].

Chiral Method Development as a Single‑Diastereomer Reference Standard

With 3 defined stereocenters and a stereochemically pure E‑alkene, this compound can serve as a reference standard for chiral HPLC, SFC, or NMR‑based methods aiming to resolve or quantify oxabicycloheptane ester stereoisomers [1].

Drug Discovery Screening Libraries Focused on Low‑Lipophilicity, Conformationally Constrained Scaffolds

Its XLogP3‑AA of 1.2 and rotatable bond count of 3 position this compound favorably in fragment‑based or HTS libraries designed to explore low‑lipophilicity chemical space, offering a well‑characterized alternative to the more lipophilic and flexible 3‑ylmethyl prop‑2‑enoate analog [1][2].

Structure–Activity Relationship Studies Requiring Stereochemical Purity

In SAR campaigns, the use of a single diastereomer eliminates the confounding effects of stereoisomeric mixtures, enabling clean interpretation of biological assay results [1].

Quote Request

Request a Quote for Methyl (E)-3-[(1S,2S,6R)-7-oxabicyclo[4.1.0]heptan-2-yl]prop-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.